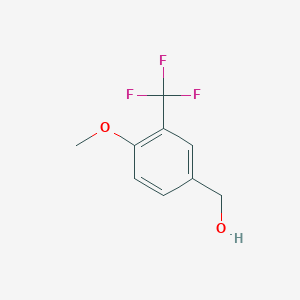

4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methoxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZVIAHLDIRLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379508 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-88-6 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Introduction: Strategic Importance in Modern Synthesis

4-Methoxy-3-(trifluoromethyl)benzyl alcohol, with CAS Number 261951-88-6, is a key aromatic building block in contemporary medicinal and materials science. Its unique trifluoromethyl and methoxy substitutions on the benzyl alcohol framework provide a powerful combination of properties. The trifluoromethyl group, a well-established bioisostere for chlorine, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group, a hydrogen bond acceptor and electron-donating group, further modulates the electronic and steric profile of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile intermediate, offering a technical resource for researchers and drug development professionals.

Physicochemical and Spectral Properties

Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

Core Chemical Identifiers

| Property | Value |

| CAS Number | 261951-88-6 |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| Synonyms | (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, 3-Trifluoromethyl-4-methoxybenzyl alcohol |

Predicted Physicochemical Data

While extensive experimental data is not widely published, computational predictions provide valuable insights into the behavior of this compound.

| Property | Predicted Value | Source |

| Boiling Point | 255.2 ± 40.0 °C | ChemicalBook[1] |

| Density | 1.282 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 13.92 ± 0.10 | ChemicalBook[1] |

Synthesis and Purification

The most common and efficient route to this compound is through the reduction of its corresponding benzoic acid derivative, 4-methoxy-3-(trifluoromethyl)benzoic acid. This transformation is a staple in organic synthesis, with several reliable methods available.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction via Diisobutylaluminum Hydride (DIBAL-H)

This protocol is adapted from a general method for the production of 4-alkoxy-3-trifluoromethylbenzyl alcohols, demonstrating a high-yield and selective reduction of the carboxylic acid to the alcohol.

Reference: European Patent EP 3 492 448 B1[2]

Step 1: Reaction Setup

-

In a nitrogen-purged reaction vessel, dissolve 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or toluene.

Step 2: Reduction

-

Cool the solution to a controlled temperature (e.g., 0°C).

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., toluene) dropwise to the stirred solution. A molar excess of DIBAL-H (typically 4-6 equivalents) is used to ensure complete conversion[2].

-

After the addition is complete, the reaction mixture may be gently heated (e.g., to 50°C) and stirred for a period of time (e.g., 2 hours) to drive the reaction to completion[2].

Step 3: Quenching and Workup

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess DIBAL-H by the slow, dropwise addition of methanol.

-

The resulting solution is then added dropwise to an acidic aqueous solution (e.g., 2N hydrochloric acid) to hydrolyze the aluminum salts.

-

The mixture is stirred, and the organic layer is separated.

Step 4: Purification

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography or recrystallization to yield pure this compound.

Causality and Expertise: The choice of DIBAL-H as a reducing agent is strategic. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to over-reduction of the trifluoromethyl group, a known issue in related syntheses[2]. DIBAL-H offers a milder and more selective reduction of the carboxylic acid to the benzyl alcohol, minimizing byproduct formation and leading to higher purity of the final product[2]. The controlled temperature and inert atmosphere are critical to prevent side reactions and ensure the stability of the organometallic reagent.

Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay of its three functional components: the aromatic ring, the trifluoromethyl group, and the primary alcohol.

Key Reactions

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-methoxy-3-(trifluoromethyl)benzaldehyde, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation can yield the carboxylic acid.

-

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

-

Halogenation: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide to produce the corresponding benzyl halide, a highly reactive intermediate for further functionalization.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable building block for a range of bioactive molecules.

-

Pharmaceutical Intermediates: Benzyl alcohols containing trifluoromethyl groups are widely used in the synthesis of pharmaceuticals[3][4]. The CF₃ group can enhance drug efficacy by increasing metabolic stability and improving binding interactions with biological targets. This compound serves as a precursor for introducing the 4-methoxy-3-(trifluoromethyl)phenyl moiety into larger, more complex active pharmaceutical ingredients (APIs), particularly in the development of treatments for cancer, inflammation, and central nervous system disorders[5].

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced agrochemicals. The trifluoromethyl group can impart enhanced efficacy and environmental persistence to pesticides and herbicides[3][5].

Caption: Synthetic utility of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from closely related structural analogs, such as 4-(trifluoromethoxy)benzyl alcohol and 4-methoxybenzyl alcohol, provide a strong basis for recommended handling procedures. These related compounds are classified as skin and eye irritants[6].

Hazard Identification (Anticipated)

-

Skin Irritation: Likely to cause skin irritation upon contact.

-

Eye Irritation: Likely to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important building block whose value is derived from the synergistic effects of its methoxy and trifluoromethyl substituents. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its synthesis via the reduction of the corresponding benzoic acid is a robust and scalable method. Its utility as an intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is well-established in principle. As with all specialized chemical reagents, adherence to strict safety protocols based on the known hazards of similar compounds is paramount for its safe handling and use in research and development.

References

-

Mitsubishi Tanabe Pharma Corporation. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD (EP 3 492 448 B1). European Patent Office. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS No. 261951-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group on the benzene ring, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The trifluoromethyl group, a well-known bioisostere for a chlorine atom, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 261951-88-6 | [2][3] |

| Molecular Formula | C₉H₉F₃O₂ | [4] |

| Molecular Weight | 206.16 g/mol | [2] |

| Appearance | Not specified, likely a solid or liquid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding benzoic acid derivative. A general and efficient method is described in the European Patent EP 3 492 448 B1, which details the production of 4-alkoxy-3-(trifluoromethyl)benzyl alcohols.[5] This process is crucial for obtaining high-purity material for subsequent applications.

Experimental Protocol: Reduction of 4-Methoxy-3-(trifluoromethyl)benzoic acid

This protocol is adapted from the general method described for 4-alkoxy-3-(trifluoromethyl)benzoic acids.[5]

Materials:

-

4-Methoxy-3-(trifluoromethyl)benzoic acid

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 25% in toluene)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

2N Hydrochloric acid

-

Toluene

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-Methoxy-3-(trifluoromethyl)benzoic acid in anhydrous THF in a suitable reaction flask.

-

Cool the solution to a suitable temperature (e.g., 0 °C).

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene dropwise to the stirred solution. The molar ratio of DIBAL-H to the benzoic acid should be optimized, but a starting point of 5 equivalents can be used.

-

After the addition is complete, the reaction mixture is typically warmed to a higher temperature (e.g., 50°C) and stirred for a period of time (e.g., 2 hours) to ensure complete conversion.

-

Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Quench the reaction by the slow, dropwise addition of methanol.

-

The resulting solution is then added dropwise to a stirred solution of 2N hydrochloric acid.

-

The mixture is stirred, potentially with heating (e.g., 50-60°C for 30 minutes), to facilitate the workup.

-

The product, this compound, can then be extracted with an organic solvent, washed, dried, and purified using standard techniques such as column chromatography.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the methoxy and trifluoromethyl groups on the benzyl alcohol scaffold makes this compound a desirable building block in medicinal chemistry. The trifluoromethyl group can significantly enhance the biological activity of molecules by increasing their metabolic stability and membrane permeability.[1]

While specific examples of drug candidates derived directly from this compound are not abundant in publicly available literature, its structural motif is present in various biologically active compounds. The alcohol functionality provides a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution reactions. These transformations allow for the incorporation of the 4-methoxy-3-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.

The related compound, 4-(trifluoromethyl)benzyl alcohol, is widely utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[6] It is plausible that this compound could be employed in similar synthetic strategies where the additional methoxy group is desired to modulate electronic properties or provide an additional point of interaction with a biological target.

Analytical Characterization

Accurate analytical characterization is paramount for ensuring the purity and identity of this compound. Standard analytical techniques that would be employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbons. ¹⁹F NMR would be particularly useful for confirming the trifluoromethyl group.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the compound and to separate it from any impurities or starting materials.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of functional groups offers chemists the opportunity to introduce key structural motifs that can enhance the pharmacological properties of target molecules. The synthetic route to this compound is well-established, and its reactivity allows for a wide range of chemical transformations. As the demand for novel and effective therapeutics continues to grow, the utility of specialized building blocks like this compound is likely to increase, making it a compound of significant interest to the scientific community.

References

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Eureka | Patsnap. [Link]

- This compound | CAS 261951-88-6 | SCBIO. [Link]benzyl-alcohol_261951-88-6.html)

- AccelaChem. 225641-94-1,2-Amino-2-(3,4-difluorophenyl)acetic Acid. [Link]

- ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- ChemSigma. 261951-88-6 (4-methoxy-3-(trifluoromethyl)phenyl)methanol. [Link]

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

- National Institutes of Health. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]

- European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. [Link]

- PubChem. 4-Methoxybenzyl alcohol. [Link]

- PubMed. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. [Link]

- iChemical. 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, CAS No. 853771-91-2. [Link]

- Alachem Co., Ltd. 261951-89-7 | 4-Methoxy-3-(trifluoromethyl)benzyl bromide. [Link]benzyl-bromide-T1Q919.html)

- PubMed. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. [Link]

- The Royal Society of Chemistry. In Situ Activation of Benzyl Alcohols with XtalFluor-E. [Link]

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- PubChem. 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 225641-94-1,2-Amino-2-(3,4-difluorophenyl)acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of both a methoxy and a trifluoromethyl group on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in drug discovery.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Section 1: Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several convergent strategies. A retrosynthetic analysis reveals two primary disconnection points:

-

C-C Bond Formation: This approach involves the formation of the benzyl alcohol moiety from a corresponding benzaldehyde or benzoic acid derivative. This is often the most direct and widely employed strategy.

-

C-O or C-F Bond Formation: While less common for this specific target, pathways involving the late-stage introduction of the methoxy or trifluoromethyl group are also conceivable, though they often present significant challenges in terms of regioselectivity and functional group tolerance.

This guide will focus on the most practical and well-documented methods, primarily centered around the reduction of a carbonyl group.

Section 2: Synthesis via Reduction of 4-Methoxy-3-(trifluoromethyl)benzoic Acid

One of the most reliable and scalable routes to this compound is the reduction of the corresponding carboxylic acid. This transformation requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol.

Mechanism of Carboxylic Acid Reduction

The reduction of a carboxylic acid to an alcohol is a challenging transformation due to the low electrophilicity of the carboxylate anion that is readily formed in the presence of basic reducing agents. Strong hydride donors, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), are typically required to effect this conversion.[2][3]

The mechanism with LiAlH₄ involves an initial acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent coordination of the aluminum to the carboxylate oxygen atoms activates the carbonyl group for hydride attack, leading to a tetrahedral intermediate. This intermediate then collapses to an aldehyde, which is rapidly reduced to the primary alcohol.[2]

Preferred Reducing Agents and Rationale

-

Diisobutylaluminum Hydride (DIBAL-H): This reagent is often preferred in industrial settings due to its improved safety profile compared to LiAlH₄.[4] It is a powerful reducing agent that can efficiently reduce carboxylic acids to alcohols.[4] A key advantage of DIBAL-H in this specific synthesis is its ability to achieve high conversion rates while minimizing the undesirable reduction of the trifluoromethyl group, a common side reaction with harsher reducing agents.[4]

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and non-selective reducing agent, LiAlH₄ is also effective for this transformation.[3][5] However, its high reactivity can sometimes lead to the reduction of the trifluoromethyl group, and its pyrophoric nature necessitates stringent safety precautions, making it less ideal for large-scale synthesis.[2][6]

Experimental Protocol: DIBAL-H Reduction

This protocol is adapted from a patented industrial process, highlighting its scalability and efficiency.[4]

Reaction Scheme:

A schematic of the DIBAL-H reduction of 4-methoxy-3-(trifluoromethyl)benzoic acid.

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Supplier (Example) |

| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 1.0 | >98% | PubChem CID: 2775295[7] |

| Diisobutylaluminum hydride (DIBAL-H), 25% in Toluene | 5.0 | N/A | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | - | >99.9% | Sigma-Aldrich |

| Methanol | 5.0 | >99.8% | Sigma-Aldrich |

| 2N Hydrochloric Acid | 6.0 | N/A | Fisher Scientific |

Procedure:

-

Under an inert nitrogen atmosphere, dissolve 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

To this solution, add a 25% solution of diisobutylaluminum hydride (DIBAL-H) in toluene (5.0 eq) dropwise at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to 50°C and stir for 2 hours.[4]

-

Cool the reaction to room temperature and cautiously quench by the dropwise addition of methanol (5.0 eq).

-

The resulting solution is then added dropwise to 2N hydrochloric acid (6.0 eq) and stirred at 50-60°C for 30 minutes to ensure complete hydrolysis of the aluminum salts.[4]

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by silica gel column chromatography.

Process Insights:

-

The use of an inert atmosphere is crucial to prevent the reaction of DIBAL-H with atmospheric moisture.

-

The controlled addition of DIBAL-H is necessary to manage the exothermic nature of the reaction.

-

The methanol quench deactivates any excess DIBAL-H before the acidic workup.

-

The final acidic workup is essential for the hydrolysis of the aluminum alkoxide intermediate to the desired alcohol and to facilitate the separation of the product from the aluminum salts.

Section 3: Synthesis via Reduction of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

An alternative and equally viable pathway is the reduction of the corresponding benzaldehyde. This method is often preferred for smaller-scale laboratory syntheses due to the milder reaction conditions and the commercial availability of the starting aldehyde.

Mechanism of Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis. The carbonyl carbon of an aldehyde is significantly more electrophilic than that of a carboxylic acid, allowing for the use of milder reducing agents.[8] The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup to yield the primary alcohol.

Suitable Reducing Agents and Rationale

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[8] Its ease of handling, stability in protic solvents (like ethanol or methanol), and high chemoselectivity make it an excellent choice for this transformation. It will not reduce the carboxylic acid or the trifluoromethyl group under standard conditions.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[9] It is a clean and efficient method, often providing high yields of the desired alcohol.[10] However, it requires specialized equipment for handling hydrogen gas under pressure. Care must be taken to avoid over-reduction or hydrodefluorination of the trifluoromethyl group, which can occur under harsh conditions.[10]

Experimental Protocol: Sodium Borohydride Reduction

Reaction Scheme:

A schematic of the NaBH₄ reduction of 4-methoxy-3-(trifluoromethyl)benzaldehyde.

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Supplier (Example) |

| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | 1.0 | >97% | PubChem CID: 24721070[11] |

| Sodium Borohydride (NaBH₄) | 1.5 | >98% | Sigma-Aldrich |

| Methanol | - | >99.8% | Sigma-Aldrich |

| Deionized Water | - | N/A | - |

| Ethyl Acetate | - | >99.5% | Fisher Scientific |

Procedure:

-

Dissolve 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

If necessary, the product can be further purified by silica gel chromatography.

Section 4: Alternative Synthetic Approaches

While reduction methods are the most common, other strategies can be employed, particularly for the synthesis of analogs or when the primary starting materials are unavailable.

Grignard Reaction with Formaldehyde

This approach involves the preparation of a Grignard reagent from 4-methoxy-3-(trifluoromethyl)benzyl bromide, followed by its reaction with formaldehyde.

Reaction Scheme:

A schematic of the Grignard-based synthesis of this compound.

Causality and Considerations:

The formation of the Grignard reagent from the corresponding benzyl bromide is the critical first step.[12][13] This organometallic intermediate is a powerful nucleophile that readily adds to the electrophilic carbonyl carbon of formaldehyde.[14] Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol. While effective, this method can be complicated by the potential for Wurtz coupling of the Grignard reagent with the starting benzyl bromide, leading to the formation of a diarylethane byproduct. Careful control of reaction conditions, such as slow addition of the bromide to the magnesium turnings, can help to minimize this side reaction.

Hydrolysis of 4-Methoxy-3-(trifluoromethyl)benzyl Halides

Direct hydrolysis of a benzyl halide, such as 4-methoxy-3-(trifluoromethyl)benzyl bromide, can also yield the target alcohol.

Reaction Scheme:

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 7. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - 4-methoxy-3-(trifluoromethoxy)benzaldehyde (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 12. 4-Methoxy-3-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]

- 13. 261951-89-7 | 4-Methoxy-3-(trifluoromethyl)benzyl bromide - Alachem Co., Ltd. [alachem.co.jp]

- 14. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)benzyl alcohol, a substituted aromatic alcohol, is a compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a methoxy group and a trifluoromethyl substituent on the benzene ring, imparts distinct electronic and lipophilic properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and specialized polymers. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines the standard experimental procedures for their determination.

Molecular and Chemical Identity

The foundational identity of this compound is established by its chemical formula, molecular weight, and CAS number, which are essential for unambiguous identification in research and development.

| Identifier | Value | Reference |

| CAS Number | 261951-88-6 | [2][3] |

| Molecular Formula | C₉H₉F₃O₂ | [1][4] |

| Molecular Weight | 206.16 g/mol | [1] |

| IUPAC Name | (4-Methoxy-3-(trifluoromethyl)phenyl)methanol | [4] |

| Synonyms | Benzenemethanol, 4-methoxy-3-(trifluoromethyl)-; 3-Trifluoromethyl-4-methoxybenzyl alcohol | [4] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- O1 [label=""]; O1 -- CH3 [label=""]; C2 -- CF3 [label=""]; C4 -- CH2OH [label=""];

// Atom Labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; CH3 [label="CH3", fontcolor="#4285F4"]; CF3 [label="CF3", fontcolor="#34A853"]; CH2OH [label="CH2OH", fontcolor="#FBBC05"]; }digraph "Melting_Point_Determination_Workflow" { graph [rankdir="LR"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];subgraph "cluster_Preparation" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Powder_Sample" [label="Powder the Crystalline Sample"]; "Load_Capillary" [label="Load Sample into Capillary Tube (2-3 mm)"]; "Powder_Sample" -> "Load_Capillary"; }

subgraph "cluster_Measurement" { label="Measurement"; style="rounded"; bgcolor="#E6F4EA"; "Insert_Sample" [label="Insert Capillary into Apparatus"]; "Rapid_Heating" [label="Rapid Heating to near MP"]; "Slow_Heating" [label="Slow Heating (1-2°C/min)"]; "Observe_and_Record" [label="Observe and Record Melting Range"]; "Insert_Sample" -> "Rapid_Heating" -> "Slow_Heating" -> "Observe_and_Record"; }

subgraph "cluster_Analysis" { label="Data Analysis"; style="rounded"; bgcolor="#FEF7E0"; "Purity_Assessment" [label="Assess Purity based on Melting Range"]; }

"Load_Capillary" -> "Insert_Sample" [style="invis"]; "Observe_and_Record" -> "Purity_Assessment"; }

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: For larger sample volumes, distillation is a precise method for determining the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation apparatus (round-bottom flask, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer and adapter

-

Boiling chips

Step-by-Step Protocol:

-

Apparatus Setup:

-

Assemble the distillation apparatus as per standard laboratory procedures.

-

Place a sample of this compound in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

-

Measurement:

-

Begin heating the sample gently.

-

Observe the formation of a reflux ring of condensate rising up the flask.

-

The temperature will stabilize when the vapor reaches the thermometer bulb. Record this steady temperature as the boiling point.

-

-

Causality and Considerations:

-

The boiling point is sensitive to atmospheric pressure. For high accuracy, the measured boiling point should be corrected to standard pressure (760 mmHg).

-

The presence of impurities will typically elevate the boiling point and broaden the boiling range.

-

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Principle: The solubility of a solute in a solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. "Like dissolves like" is a guiding principle.

Expected Solubility Profile:

-

Water: Benzyl alcohols generally have limited solubility in water, which is expected to be the case for this compound.

-

Polar Organic Solvents (e.g., Ethanol, DMSO, Acetone): Due to the presence of the polar hydroxyl group, this compound is expected to be soluble in these solvents.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents may be moderate due to the aromatic ring and the lipophilic trifluoromethyl group.

Step-by-Step Protocol for Qualitative Solubility Determination:

-

Preparation:

-

Add approximately 1 mL of the chosen solvent to a small test tube.

-

Add a small, measured amount (e.g., 10 mg) of this compound to the test tube.

-

-

Observation:

-

Agitate the mixture by vortexing or shaking.

-

Observe if the solid dissolves completely.

-

-

Incremental Addition:

-

If the solid dissolves, incrementally add more of the compound until it no longer dissolves to estimate the saturation point.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent at that concentration.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

Expected Chemical Shifts (in CDCl₃):

-

-CH₂OH (alcohol methylene): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm.

-

-OCH₃ (methoxy): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

-

Aromatic Protons: The protons on the benzene ring will exhibit complex splitting patterns in the aromatic region (δ 6.8-7.8 ppm), influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.

-

-OH (hydroxyl): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

Expected Chemical Shifts (in CDCl₃):

-

-CH₂OH (alcohol methylene): A peak is expected around δ 60-65 ppm.

-

-OCH₃ (methoxy): A peak is expected around δ 55-60 ppm.

-

Aromatic Carbons: Multiple peaks will be observed in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling.

-

-CF₃ (trifluoromethyl): A quartet is expected in the range of δ 120-130 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands:

-

O-H Stretch (alcohol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (alcohol and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorptions in the 1000-1400 cm⁻¹ region.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 261951-88-6) should be obtained from the supplier and consulted before handling. Based on the functional groups present, the following general precautions are advised:

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

The safety information for a related isomer, 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, indicates that it can cause skin and eye irritation. Similar hazards should be anticipated for this compound.

Conclusion

This technical guide provides a framework for understanding and characterizing the physical properties of this compound. While comprehensive experimental data is not yet widely published, the established methodologies outlined herein offer a clear path for researchers to determine these critical parameters. The unique combination of a methoxy and a trifluoromethyl group on a benzyl alcohol scaffold makes this compound a promising candidate for further investigation in drug discovery and materials science.

References

-

Melting point determination. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Methoxy-3-(trifluoromethoxy)benzyl alcohol - SAFETY DATA SHEET. (2024, March 3). Retrieved January 7, 2026, from [Link]

-

Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55057. [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 7, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 7, 2026, from [Link]

-

Determination of Boiling point of Ethyl Alcohol. (2023, February 6). YouTube. Retrieved January 7, 2026, from [Link]

- McCullough, T. (n.d.). Analysis of alcohols.

-

Estimation of Alcohol Content – Boiling Method. (n.d.). Retrieved January 7, 2026, from [Link]

-

What is standard procedure to measure boiling point of any liquid? (2016, June 30). Quora. Retrieved January 7, 2026, from [Link]

-

Determination of Boiling Point of Ethanol by Distillation Method. (n.d.). STEMart. Retrieved January 7, 2026, from [Link]

- Susarev, M. P., & Gorbunov, A. I. (1963). Zh. Prikl. Khim. (Leningrad), 36, 459-61.

- Benzyl Alcohol. (n.d.). The Japanese Pharmacopoeia.

-

Electronic Supplementary Information (ESI) for Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

(4-methoxy-3-(trifluoromethyl)phenyl)methanol. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

-

(4-methoxy-3-(trifluoromethyl)phenyl)methanol. (n.d.). ChemSigma. Retrieved January 7, 2026, from [Link]

-

Benzyl alcohol. (n.d.). Solubility of Things. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). SCBIO. Retrieved January 7, 2026, from [Link]

-

Benzenemethanol, 4-methoxy-3-(trifluoromethyl)-. (n.d.). Reagentia. Retrieved January 7, 2026, from [Link]

-

4-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

4-(Trifluoromethyl)benzyl alcohol. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

4-(Trifluoromethyl)benzyl alcohol, 98%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved January 7, 2026, from [Link]

-

Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

-

4-Hydroxy-3-methoxy-benzyl alcohol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

4-Fluoro-3-(trifluoromethyl)benzyl alcohol. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

Sources

Spectroscopic data of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxy-3-(trifluoromethyl)benzyl Alcohol

Authored by a Senior Application Scientist

Introduction

This compound, with the CAS Number 261951-88-6, is a substituted aromatic alcohol.[1] Its structural complexity, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations are grounded in fundamental principles and data from analogous structures, offering a predictive but robust framework for researchers.

Molecular Structure and Spectroscopic Implications

The arrangement of the substituents on the benzyl alcohol core dictates the electronic environment of each atom, which in turn governs the spectroscopic output. The methoxy group at the C4 position and the trifluoromethyl group at the C3 position create a unique substitution pattern that will be reflected in the NMR chemical shifts, IR vibrational modes, and mass spectrometric fragmentation.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy

Theoretical Insight

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the spin-spin coupling gives rise to signal splitting, revealing the number of neighboring protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring will exhibit distinct signals due to their unique electronic environments.

-

H-2: This proton is ortho to the trifluoromethyl group and will likely appear as a doublet.

-

H-5: This proton is ortho to the methoxy group and meta to the trifluoromethyl group, likely appearing as a doublet of doublets or a broad doublet.

-

H-6: This proton is meta to both the methoxy and trifluoromethyl groups, and adjacent to the benzylic CH₂, likely appearing as a doublet.

-

-

Benzylic Protons (CH₂OH, δ ~4.7 ppm): These two protons are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton. In many cases, this coupling is not observed due to rapid exchange of the hydroxyl proton.

-

Methoxy Protons (OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It may appear as a broad singlet anywhere between δ 2-5 ppm.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is a common solvent for organic molecules and is relatively non-polar.[2] The choice of solvent can influence chemical shifts; for instance, using a more polar solvent like DMSO-d₆ could lead to different chemical shift values due to solvent-solute interactions.[3][4][5]

-

Internal Standard: TMS is chemically inert and its sharp singlet at 0.00 ppm provides a reliable reference point for chemical shifts.[6]

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-2 |

| ~7.2 | dd | 1H | H-5 |

| ~7.0 | d | 1H | H-6 |

| ~4.7 | s | 2H | CH ₂OH |

| ~3.9 | s | 3H | OCH ₃ |

| variable | br s | 1H | OH |

¹³C NMR Spectroscopy

Theoretical Insight

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

Aromatic Carbons (δ 110-160 ppm):

-

C4 (C-OCH₃): This carbon, attached to the electron-donating methoxy group, will be shielded and is expected to appear upfield around δ 155-160 ppm.

-

C1 (C-CH₂OH): This carbon will be in a similar region to other substituted aromatic carbons.

-

C3 (C-CF₃): The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms and will be shifted downfield.

-

C2, C5, C6: These carbons will have distinct chemical shifts based on their positions relative to the substituents.

-

-

Trifluoromethyl Carbon (CF₃, δ ~124 ppm, q): The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

Benzylic Carbon (CH₂OH, δ ~64 ppm): This sp³ hybridized carbon will be found in the typical range for benzylic alcohols.

-

Methoxy Carbon (OCH₃, δ ~56 ppm): This carbon will appear in the characteristic region for methoxy groups.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C4 |

| ~140 | C1 |

| ~132 | C3 |

| ~128 | C2 |

| ~124 (q) | C F₃ |

| ~115 | C5 |

| ~112 | C6 |

| ~64 | C H₂OH |

| ~56 | OC H₃ |

Infrared (IR) Spectroscopy

Theoretical Insight

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule.[7] Specific functional groups have characteristic absorption frequencies, making IR a powerful tool for functional group identification.

Predicted IR Spectrum

-

O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band is expected in this region due to the hydroxyl group, indicative of hydrogen bonding.[8][9]

-

C-H Stretches (2850-3100 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from CH₂ and CH₃) will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretches (1450-1600 cm⁻¹): Several sharp to medium intensity bands are expected in this region, characteristic of the benzene ring.

-

C-O Stretches (1000-1300 cm⁻¹): Two strong C-O stretching bands are anticipated: one for the alcohol C-O bond and another for the aryl ether C-O bond.

-

C-F Stretches (1100-1400 cm⁻¹): The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in this region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No specific sample preparation is needed for a liquid sample with ATR.[10][11] For a solid, a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal.

-

Sample Scan: Place the sample on the ATR crystal, ensure good contact, and acquire the spectrum.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Rationale for Experimental Choices:

-

ATR Technique: ATR is a convenient and widely used technique for both liquid and solid samples as it requires minimal to no sample preparation and is non-destructive.[11][12]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| 1500-1600 | Medium-Strong | Aromatic C=C stretch |

| 1100-1400 | Very Strong | C-F stretch |

| 1200-1300 | Strong | Aryl C-O stretch |

| 1000-1100 | Strong | Alcohol C-O stretch |

Mass Spectrometry (MS)

Theoretical Insight

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure of the compound.

Predicted Fragmentation Pattern

The molecular weight of this compound (C₉H₉F₃O₂) is 206.16 g/mol .

-

Molecular Ion (M⁺, m/z 206): A reasonably intense molecular ion peak is expected.

-

[M-H]⁺ (m/z 205): Loss of a hydrogen atom.

-

[M-OH]⁺ (m/z 189): Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.

-

[M-CH₃]⁺ (m/z 191): Loss of a methyl radical from the methoxy group.

-

[M-OCH₃]⁺ (m/z 175): Loss of the methoxy radical.

-

Tropylium-type ions: Benzyl alcohols often undergo rearrangement and fragmentation to form stable tropylium or substituted tropylium ions.[13][14]

Caption: Key predicted fragmentation pathways in the EI-mass spectrum.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data Summary

| m/z | Predicted Fragment |

| 206 | [M]⁺˙ |

| 191 | [M - CH₃]⁺ |

| 189 | [M - OH]⁺ |

| 175 | [M - OCH₃]⁺ |

Conclusion

The spectroscopic data for this compound can be reliably predicted based on established principles and comparison with analogous compounds. The ¹H and ¹³C NMR spectra will be characterized by the distinct signals arising from the unique substitution pattern on the aromatic ring. The IR spectrum will show characteristic absorptions for the hydroxyl, methoxy, trifluoromethyl, and aromatic functionalities. Mass spectrometry will provide the molecular weight and key fragmentation patterns consistent with a substituted benzyl alcohol structure. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

Bernstein Group. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

PCCP Blog. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzyl alcohol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)benzyl alcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. reddit.com [reddit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. thieme-connect.de [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. rtilab.com [rtilab.com]

- 8. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. edinst.com [edinst.com]

- 13. Fragmentation of different functional groups | PPTX [slideshare.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Solubility Profile of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Executive Summary

In the landscape of pharmaceutical and materials science, the successful development of novel molecules hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive technical analysis of the solubility profile of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS No. 853771-91-2), a compound of interest due to its unique substitution pattern. Lacking extensive published empirical data, this document serves as a predictive and methodological resource for researchers. We will dissect the molecule's structural components to forecast its behavior in various solvent systems and provide robust, field-proven protocols for its empirical determination.

Introduction: The Significance of a Substituted Benzyl Alcohol

This compound enters the field as a potentially valuable building block. Its aromatic scaffold is decorated with three key functional groups: a hydrophilic hydroxyl (-OH) group, a moderately polar methoxy (-OCH₃) group, and a highly lipophilic, strongly electron-withdrawing trifluoromethyl (-CF₃) group. This specific combination suggests its utility in creating complex molecules with tailored properties, particularly in medicinal chemistry where trifluoromethyl groups are known to enhance metabolic stability and binding affinity.[1][2]

A compound's solubility profile is not merely a data point; it is the foundation upon which process chemistry, formulation development, and in-vitro screening are built. Poor solubility can lead to challenges in purification, inaccurate biological assay results, and low bioavailability, ultimately stalling or terminating a promising development pipeline. Therefore, a predictive understanding coupled with a strategy for precise measurement is paramount.

Molecular Structure and Physicochemical Properties

To understand solubility, we must first understand the molecule itself. The interplay between the functional groups dictates the overall polarity, hydrogen bonding capacity, and lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Source |

| CAS Number | 853771-91-2 | [3][4] |

| Molecular Formula | C₉H₉F₃O₂ | [3] |

| Molecular Weight | 220.16 g/mol | [3] |

| Predicted logP | ~2.5 - 3.0 | Author's expert estimation based on analogs |

| Predicted pKa | ~14-15 (Alcoholic proton) | Author's expert estimation based on analogs |

| Hydrogen Bond Donors | 1 (from -OH) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from -OH, -OCH₃) | Structural Analysis |

Causality Behind Physicochemical Properties

-

logP (Octanol-Water Partition Coefficient): This value predicts a compound's distribution between a lipidic (octanol) and an aqueous phase. The parent compound, benzyl alcohol, has a logP of 1.1.[5] The addition of the highly lipophilic -CF₃ group (Hansch π value of +0.88) dramatically increases this value.[2] While the methoxy group is slightly polar, its contribution is overshadowed by the potent lipophilicity of the -CF₃ group. This leads to a prediction of significantly lower aqueous solubility compared to benzyl alcohol.

-

pKa: The pKa of the benzylic proton is influenced by the electronic effects on the aromatic ring. The trifluoromethyl group is a powerful electron-withdrawing group, which would typically stabilize the corresponding benzyloxide anion and lower the pKa (making it more acidic) compared to benzyl alcohol (pKa ~15.4).[6] However, the methoxy group is electron-donating by resonance, which counteracts this effect. The net result is a pKa that is likely similar to or slightly lower than that of unsubstituted benzyl alcohol. This suggests that its solubility will not be significantly enhanced in alkaline aqueous solutions through salt formation.

Theoretical Solubility Profile: A Structurally-Informed Prediction

Based on the "like dissolves like" principle, we can predict the solubility of this compound in common laboratory solvents.[7]

-

Aqueous Solvents (e.g., Water, PBS): Predicted to be poorly soluble. The large, lipophilic surface area created by the aromatic ring and the potent trifluoromethyl group will dominate.[1][8] While the hydroxyl and methoxy groups can engage in hydrogen bonding with water, these interactions are insufficient to overcome the energy required to break the water's hydrogen-bonding network and accommodate the non-polar regions of the molecule. The moderate solubility of benzyl alcohol itself (about 4 g/100 mL) will be drastically reduced by the -CF₃ substituent.[9]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Predicted to have good to excellent solubility. These solvents have a dual character. Their alkyl chains can interact favorably with the lipophilic parts of the molecule, while their hydroxyl groups are excellent hydrogen bond donors and acceptors, readily solvating the benzyl alcohol and methoxy moieties.

-

Polar Aprotic Solvents (e.g., DMSO, THF, Acetone): Predicted to have excellent solubility. Solvents like DMSO are strong hydrogen bond acceptors and have a high polarity, allowing them to effectively solvate the polar functional groups. Tetrahydrofuran (THF) and acetone are also effective at dissolving molecules with a mix of polar and non-polar characteristics.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Predicted to have moderate to low solubility. The presence of the polar hydroxyl group will limit solubility in highly non-polar solvents like hexane. However, its solubility in toluene may be moderate due to π-π stacking interactions between the aromatic rings. The trifluoromethyl group enhances solubility in non-polar solvents compared to its non-fluorinated analog.[8]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[10] This method is a self-validating system because it ensures that the solvent is truly saturated with the compound, representing a true thermodynamic equilibrium.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of clear glass vials (e.g., 4 mL). "Excess" is critical; a good starting point is 5-10 mg of solid for every 1 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium has been reached.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Seal the vials securely with screw caps containing a chemically resistant septum (e.g., PTFE-lined).

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but 48 to 72 hours may be necessary for poorly soluble or slow-dissolving materials.

-

After the agitation period, allow the vials to rest in the incubator for at least 2 hours to allow for temperature re-equilibration and some settling of the solid.

-

-

Sample Separation:

-

Visually confirm that a solid excess of the compound remains at the bottom of each vial. If no solid is present, the experiment is invalid for that sample, and it must be repeated with more compound.

-

To separate the saturated liquid phase from the solid, centrifuge the vials at a moderate speed (e.g., 3000 x g for 15 minutes).

-

Carefully draw off the supernatant using a pipette. For the most accurate results, immediately filter the supernatant through a syringe filter (e.g., 0.22 µm, ensuring the filter material is compatible with the solvent) into a clean analysis vial. This step removes any remaining microscopic particulates.

-

-

Quantification:

-

Prepare a set of calibration standards of this compound of known concentrations in the test solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of the saturated sample by interpolating its analytical response on the calibration curve. This concentration is the thermodynamic solubility.

-

Analytical Quantification Workflow

The choice of analytical technique is dictated by the compound's properties and the required sensitivity. HPLC-UV is a robust and common choice for aromatic compounds.

Caption: HPLC-UV Workflow for Solubility Quantification.

Conclusion

While published empirical data for this compound is scarce, a detailed analysis of its molecular structure allows for a robust, scientifically-grounded prediction of its solubility profile. The compound is anticipated to be poorly soluble in aqueous media but highly soluble in polar organic solvents like alcohols and DMSO. This profile is a direct consequence of the balance between the polar hydroxyl/methoxy groups and the lipophilic aromatic ring and trifluoromethyl substituent. For drug development professionals and research scientists, this predictive analysis must be followed by rigorous experimental verification. The detailed shake-flask protocol and analytical workflow provided herein offer a validated, trustworthy system for obtaining precise and accurate thermodynamic solubility data, forming a critical foundation for any further research and development involving this promising molecule.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. doi: 10.1002/jps.2600751016. Retrieved from [Link]

- Glomme, A., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem Compound Database. Retrieved from [Link]

-

J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]

-

iChemical. (n.d.). 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 853771-91-2 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol AKSci 2353DS [aksci.com]

- 4. 4-Methoxy-3-(trifluoroMethoxy)benzyl alcohol, 97% | 853771-91-2 [chemicalbook.com]

- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

Purity and impurity profile of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

An In-Depth Technical Guide to the Purity and Impurity Profile of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive examination of the purity and impurity profile of this compound, a key intermediate in pharmaceutical synthesis. The document delineates common synthetic pathways and investigates the genesis of process-related impurities and potential degradants. A multi-faceted analytical strategy, employing advanced chromatographic and spectroscopic techniques, is detailed for the robust identification, quantification, and control of these impurities. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to ensure the quality, safety, and regulatory compliance of this critical chemical entity, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Purity

This compound (CAS No. 261951-88-6) is a substituted benzyl alcohol derivative whose structural features—a methoxy group providing electron-donating character and a trifluoromethyl group imparting unique electronic and lipophilic properties—make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any component destined for human use, its chemical purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.

The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the API's pharmacological or toxicological profile.[1] Regulatory bodies globally, harmonized under the ICH, have established stringent guidelines for the control of impurities in new drug substances.[2][3][4] This guide specifically addresses the principles outlined in ICH Q3A(R2) , which mandates the reporting, identification, and qualification of impurities in new drug substances to safeguard public health.[3][4][5] Understanding the impurity profile is therefore a foundational requirement in the development lifecycle of any pharmaceutical product derived from this intermediate.

Synthetic Landscape and the Origin of Impurities

A robust impurity control strategy begins with a thorough understanding of the manufacturing process. The most common synthetic route to this compound involves the chemical reduction of its corresponding benzoic acid or ester derivative.

Primary Synthetic Pathway: Reduction

The synthesis typically involves the reduction of 4-Methoxy-3-(trifluoromethyl)benzoic acid. While various reducing agents can be employed, reagents like diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH₄) are common choices. However, the selection of the reducing agent and reaction conditions is critical, as it directly influences the impurity profile.

A significant challenge in this synthesis is the potential for over-reduction or side reactions. For instance, the reduction of the trifluoromethyl group is a known side reaction that can produce a critical by-product.[6]